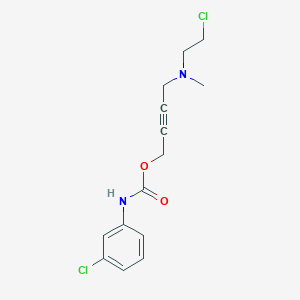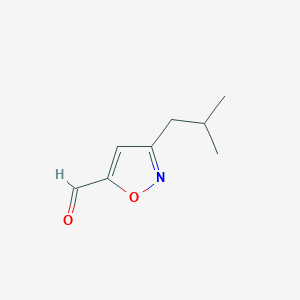
3-Isobutylisoxazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isobutylisoxazole-5-carbaldehyde (IBX) is an organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. IBX is a versatile reagent that can be used in a variety of chemical reactions, making it a valuable tool for synthetic chemists. In
Mécanisme D'action
The mechanism of action of 3-Isobutylisoxazole-5-carbaldehyde involves the transfer of oxygen atoms to a substrate. 3-Isobutylisoxazole-5-carbaldehyde acts as a mild oxidizing agent, allowing for the conversion of alcohols to aldehydes and ketones. The reaction mechanism involves the formation of an intermediate, which is then oxidized to the final product.
Effets Biochimiques Et Physiologiques
3-Isobutylisoxazole-5-carbaldehyde has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-Isobutylisoxazole-5-carbaldehyde can induce apoptosis in cancer cells, suggesting that it may have potential as a cancer treatment. Additionally, 3-Isobutylisoxazole-5-carbaldehyde has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
3-Isobutylisoxazole-5-carbaldehyde has several advantages as a reagent for lab experiments. It is a mild oxidizing agent, allowing for the conversion of alcohols to aldehydes and ketones without the use of harsh reagents. Additionally, 3-Isobutylisoxazole-5-carbaldehyde is relatively stable and can be stored for long periods of time. However, 3-Isobutylisoxazole-5-carbaldehyde has some limitations, including its sensitivity to moisture and air, which can cause it to decompose.
Orientations Futures
There are several future directions for the research and development of 3-Isobutylisoxazole-5-carbaldehyde. One potential direction is the investigation of its potential as a cancer treatment. Additionally, 3-Isobutylisoxazole-5-carbaldehyde could be further explored as a catalyst for a variety of reactions, including the synthesis of heterocyclic compounds. Finally, the development of new synthetic methods for 3-Isobutylisoxazole-5-carbaldehyde could lead to the production of more efficient and cost-effective reagents for organic synthesis.
Méthodes De Synthèse
The synthesis of 3-Isobutylisoxazole-5-carbaldehyde involves the reaction of 2-bromoacetophenone with isobutylamine, followed by oxidation with potassium permanganate. This reaction yields 3-Isobutylisoxazole-5-carbaldehyde as a yellow crystalline solid. The reaction can be performed using a variety of solvents, including ethanol, acetone, and water.
Applications De Recherche Scientifique
3-Isobutylisoxazole-5-carbaldehyde has been used in a variety of scientific research applications, including organic synthesis, catalytic reactions, and medicinal chemistry. 3-Isobutylisoxazole-5-carbaldehyde can be used as a mild oxidizing agent in organic synthesis, allowing for the conversion of alcohols to aldehydes and ketones. Additionally, 3-Isobutylisoxazole-5-carbaldehyde has been used as a catalyst in a variety of reactions, including the oxidation of alcohols and the synthesis of heterocyclic compounds. In medicinal chemistry, 3-Isobutylisoxazole-5-carbaldehyde has been investigated as a potential drug candidate for the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
121604-55-5 |
|---|---|
Nom du produit |
3-Isobutylisoxazole-5-carbaldehyde |
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
3-(2-methylpropyl)-1,2-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C8H11NO2/c1-6(2)3-7-4-8(5-10)11-9-7/h4-6H,3H2,1-2H3 |
Clé InChI |
YHRHPINZMZZSEF-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NOC(=C1)C=O |
SMILES canonique |
CC(C)CC1=NOC(=C1)C=O |
Synonymes |
5-Isoxazolecarboxaldehyde, 3-(2-methylpropyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



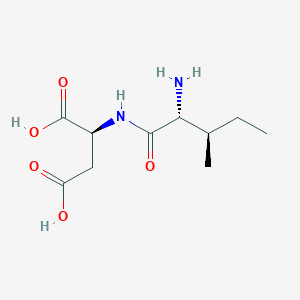
![2,3,5,6-Tetrabromothieno[3,2-b]thiophene](/img/structure/B54379.png)
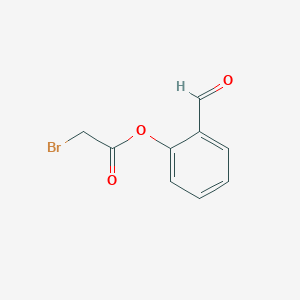
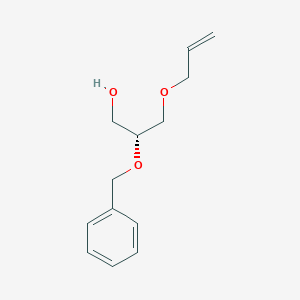
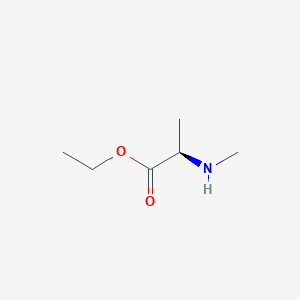
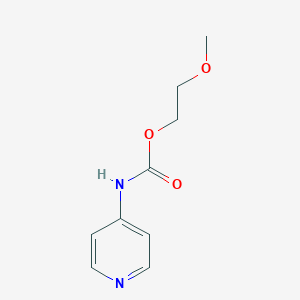
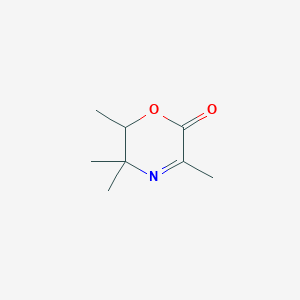
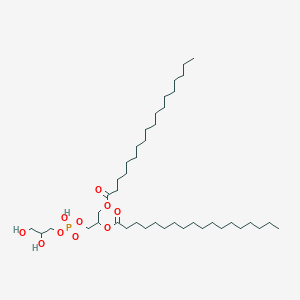
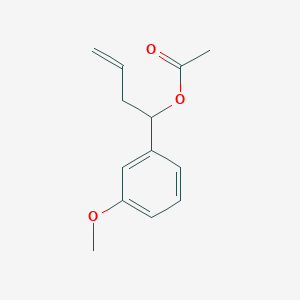
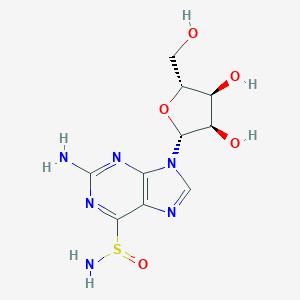
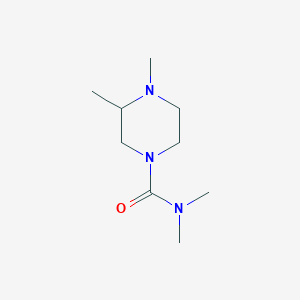
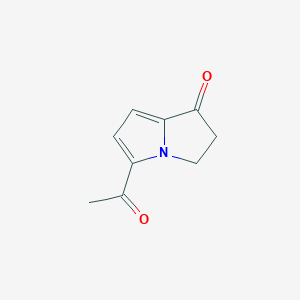
![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione](/img/structure/B54398.png)
